molecular formula C16H12ClN3O3 B2799217 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide CAS No. 865287-06-5

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide

Cat. No.: B2799217
CAS No.: 865287-06-5
M. Wt: 329.74
InChI Key: RVJZAUSQEPAAAE-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The presence of the oxadiazole ring in the structure contributes to its stability and reactivity, making it a valuable compound in various scientific research fields.

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

It’s known that similar oxadiazole derivatives have been tested against various cell lines, including mycobacterium tuberculosis .

Mode of Action

The mode of action of this compound can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This electronic distribution likely influences the compound’s interaction with its targets.

Biochemical Pathways

It’s known that similar oxadiazole derivatives have shown potential as antitubercular agents , suggesting they may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.

Result of Action

Similar oxadiazole derivatives have shown potential as antitubercular agents , suggesting they may inhibit the growth of Mycobacterium tuberculosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).

Major Products

    Substitution: Substituted derivatives with different functional groups.

    Oxidation: Oxidized oxadiazole derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Hydrolysis: Corresponding carboxylic acids and amines.

Comparison with Similar Compounds

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide can be compared with other oxadiazole derivatives:

    N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide: Similar structure but with a different position of the methoxy group, which can alter its biological activity.

    N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide: Another positional isomer with potentially different reactivity and applications.

    N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-ethoxybenzamide: An ethoxy derivative that may exhibit different solubility and pharmacokinetic properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c1-22-13-4-2-3-11(9-13)14(21)18-16-20-19-15(23-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJZAUSQEPAAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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